Cas no 2168499-19-0 (4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid)

4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2168499-19-0
- EN300-6459121
- 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid
-
- インチ: 1S/C7H9N3O3/c1-4(11)9-5-3-8-10(2)6(5)7(12)13/h3H,1-2H3,(H,9,11)(H,12,13)
- InChIKey: JFMFIXMLNQEXQJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C=NN1C)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 183.06439116g/mol
- どういたいしつりょう: 183.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 84.2Ų
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6459121-0.25g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 0.25g |
$498.0 | 2025-03-15 | |
Enamine | EN300-6459121-10.0g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-15 | |
Enamine | EN300-6459121-2.5g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-15 | |
Enamine | EN300-6459121-5.0g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-15 | |
Enamine | EN300-6459121-1.0g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 1.0g |
$541.0 | 2025-03-15 | |
Enamine | EN300-6459121-0.05g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 0.05g |
$455.0 | 2025-03-15 | |
Enamine | EN300-6459121-0.1g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 0.1g |
$476.0 | 2025-03-15 | |
Enamine | EN300-6459121-0.5g |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid |
2168499-19-0 | 95.0% | 0.5g |
$520.0 | 2025-03-15 |
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
4-Acetamido-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Overview
4-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 2168499-19-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazole ring substituted with an acetamido group at position 4 and a methyl group at position 1, along with a carboxylic acid group at position 5. These functional groups contribute to its unique chemical properties and reactivity.
The synthesis of 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid involves a series of well-defined organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, often employing multi-component reactions or stepwise synthesis strategies. For instance, the formation of the pyrazole ring can be achieved through the cyclization of 1,3-diamino compounds under appropriate conditions, followed by the introduction of substituents at specific positions. The incorporation of the acetamido and methyl groups is typically carried out via nucleophilic substitution or acylation reactions, depending on the starting materials and desired stereochemistry.
One of the most promising aspects of 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid lies in its potential as a lead compound for drug development. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the ability of this compound to inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anti-cancer drug design. Additionally, its carboxylic acid group allows for further functionalization, enabling the creation of prodrugs or bioisosteres with enhanced pharmacokinetic profiles.
The biological evaluation of 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid has revealed interesting properties that warrant further investigation. In vitro assays have demonstrated moderate activity against several cancer cell lines, suggesting its potential as an anti-proliferative agent. Furthermore, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards normal cells, which is a desirable trait for therapeutic agents. These findings have motivated researchers to explore its mechanism of action and to optimize its pharmacokinetic properties through structural modifications.
In terms of applications beyond pharmacology, 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to its use as a ligand in the synthesis of metalloorganic frameworks (MOFs) and other porous materials. These materials exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and sensing applications. Recent research has focused on enhancing the stability and functionality of these materials by incorporating this compound into their frameworks.
The study of 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid has also contributed to our understanding of pyrazole chemistry and its role in supramolecular chemistry. The compound's ability to engage in hydrogen bonding and π–π interactions has been exploited in the design of self-assembled structures and molecular recognition systems. Such systems have potential applications in nanotechnology and molecular electronics, where precise control over molecular interactions is crucial.
In conclusion, 4-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid, with its unique chemical structure and versatile functional groups, represents a valuable compound for both academic research and industrial applications. Its potential as a drug lead, coupled with its utility in materials science and supramolecular chemistry, underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make significant contributions to various fields within the chemical sciences.
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